4-异丙基水杨醛

描述

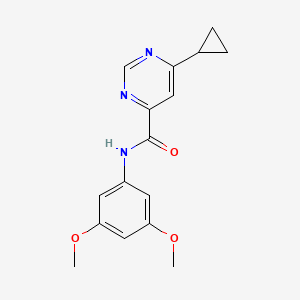

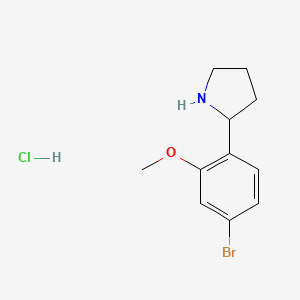

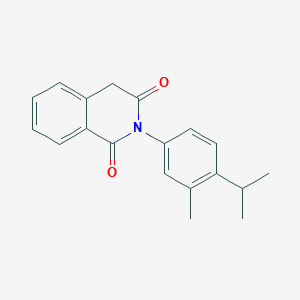

4-Isopropylsalicylaldehyde is a chemical compound that belongs to the family of salicylaldehydes . It is a natural product found in Thujopsis dolabrata . The molecular formula of 4-Isopropylsalicylaldehyde is C10H12O2 .

Molecular Structure Analysis

The molecular weight of 4-Isopropylsalicylaldehyde is 164.20 g/mol . The IUPAC name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde . The InChIKey, a unique identifier for the compound, is NSLDZVUVKUIYNL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

4-Isopropylsalicylaldehyde has a density of 1.1±0.1 g/cm³ . Its boiling point is 265.5±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.4±3.0 kJ/mol . The flash point is 110.4±14.4 °C .

Relevant Papers

One relevant paper I found discusses the trypanocidal activity of 4-Isopropylsalicylaldehyde . The study synthesized and studied the possible trypanocidal activity of 4-Isopropylsalicylaldehyde and 4-Isopropylsalicylic acid . These compounds were chemical derivatives of gossypol, a drug that has been studied for its potential use in treating Trypanosoma cruzi .

科学研究应用

化学身份和合成

4-异丙基水杨醛,也称为Chamaecin,已在精油中被鉴定出现,例如来自台湾栲木的精油。通过与通过对甲基酚醚氧化后水解制备的合成化合物进行比较,已确认其为4-异丙基水杨醛 (Lin, Wang, & Chang, 1963)。

多组分化学反应

4-异丙基水杨醛在多组分化学反应中发挥作用,例如异氰酸酯化学。这些反应在各个行业中寻找新的理想产品方面非常有用,包括制药 (Ugi, Werner, & Dömling, 2003)。

香精工业应用

这种化合物是香精中的关键成分,特别是那些带有花香味道的香水,如丁香或铃兰。它通过醛缩和加氢的两步过程合成。它在碱性溶液中的稳定性使其成为肥皂、洗涤剂和洗发水的常用选择 (Vrbková, Vyskočilová, Rott, Zapletal, & Červený, 2017)。

生物医学应用

在生物医学科学领域,已研究了4-异丙基水杨醛衍生物在药物传递系统和生物假体固定剂中的潜在应用。这些应用利用了该化合物的化学性质来增强生物医学设备和配方的性能和稳定性 (Jayakrishnan & Jameela, 1996)。

属性

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLDZVUVKUIYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylsalicylaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B2419083.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2419088.png)

![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2419094.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2419097.png)